molecular formula C14H13NS B396903 methyl N-phenylbenzenecarboximidothioate CAS No. 6780-43-4

methyl N-phenylbenzenecarboximidothioate

Cat. No.: B396903
CAS No.: 6780-43-4
M. Wt: 227.33g/mol
InChI Key: OCGKZISWUGOYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-phenylbenzenecarboximidothioate is a sulfur-containing aromatic compound characterized by a thioimidate functional group. Its structure comprises two benzene rings: one bonded to the imidate nitrogen (N-phenyl group) and another forming part of the carboximidothioate moiety.

Properties

CAS No.

6780-43-4

Molecular Formula

C14H13NS

Molecular Weight

227.33g/mol

IUPAC Name

methyl N-phenylbenzenecarboximidothioate

InChI

InChI=1S/C14H13NS/c1-16-14(12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

OCGKZISWUGOYFH-UHFFFAOYSA-N

SMILES

CSC(=NC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CSC(=NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl N-phenylbenzenecarboximidothioate shares functional similarities with the following classes of compounds:

Compound Class Key Functional Groups Example from Evidence Key Differences
Thioimidates C=S, N-phenyl, methyl ester Target compound Unique dual aromatic system
Methyl Esters COOCH₃ Methyl shikimate Oxygen ester vs. thioimidate
Aromatic Nitro Compounds NO₂ Nitrobenzene Nitro group vs. thioimidate
Diterpenoid Methyl Esters COOCH₃, cyclic diterpene Sandaracopimaric acid methyl ester Aliphatic vs. aromatic backbone

The thioimidate group (C=S) in the target compound confers distinct reactivity compared to oxygen esters (e.g., methyl shikimate) or nitro groups (e.g., nitrobenzene).

Analytical Characterization

Analytical techniques applied to similar compounds provide a framework for studying this compound:

  • NMR Spectroscopy : Methyl shikimate () was characterized using ¹H and ¹³C NMR, with peaks corresponding to ester methyl groups (δ ~3.7 ppm in ¹H NMR). For the target compound, distinct shifts would arise from the thioimidate sulfur and N-phenyl group .
  • Chromatography : GC-MS and HPLC (as used for nitrobenzene and methyl shikimate ) are suitable for purity assessment and metabolic byproduct detection.
  • FTIR : The C=S stretch (~1050–1250 cm⁻¹) in thioimidates would differentiate them from esters (C=O ~1700 cm⁻¹) .

Metabolic and Reactivity Insights

Unlike nitrobenzene, which directly causes toxicity, this compound may require metabolic activation (e.g., hydrolysis to aniline derivatives) to exert harmful effects. This parallels occupational poisoning cases where delayed toxicity is observed in nitro/aniline derivatives . Its reactivity with nucleophiles (e.g., amines or thiols) could also mirror the behavior of methyl esters in diterpenoid synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.